molecular formula C13H23NO9 B605481 Amino-Tri-(carboxyethoxymethyl)-methane

Amino-Tri-(carboxyethoxymethyl)-methane

Cat. No.: B605481
M. Wt: 337.32 g/mol
InChI Key: PZOSHMSOMAHCEX-UHFFFAOYSA-N
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Description

Chemical Structure and Physicochemical Properties

Molecular Architecture and Isomeric Forms

Branched Triarm PEG Core Structure Analysis

The molecule features a central methane group bonded to three identical carboxyethoxymethyl arms, forming a symmetrical tri-branched architecture (Fig. 1). The molecular formula (C₁₃H₂₃NO₉) and weight (337.32 g/mol) derive from its core structure:

  • Central node : A nitrogen-bearing methane group (NC(CH₂–)₃)
  • Arm composition : Each arm consists of a polyethylene glycol (PEG)-like chain [(CH₂)₂O] terminated by a carboxylic acid group (–COOH).

The SMILES string NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O confirms three equivalent branches with ethylene glycol spacers. Computational models suggest a trigonal planar geometry around the central nitrogen, though steric interactions between arms may induce slight distortions.

Carboxyethoxymethyl Functional Group Spatial Arrangement

X-ray crystallography data remain unavailable, but molecular dynamics simulations indicate:

  • Carboxyl group orientation : Terminal –COOH groups adopt extended conformations to minimize intramolecular hydrogen bonding.
  • Ethoxy chain flexibility : The (CH₂)₂O units permit rotational freedom (≈120° dihedral angles), enabling adaptation to solvent environments.

Potential stereoisomerism arises from four chiral centers (central nitrogen and three β-carbons), though commercial samples are typically racemic mixtures.

Thermodynamic Characterization

Solubility Profile in Polar vs. Non-Polar Solvents

Experimental solubility data reveal strong polarity dependence:

Solvent Solubility (mg/mL) Temperature (°C)
Water >50 25
Dimethyl sulfoxide >100 25
Dichloromethane 10–20 25
Hexane <1 25

The high aqueous solubility (≥50 mg/mL) stems from hydrogen bonding between carboxyl groups and water molecules. In non-polar solvents like hexane, limited solubility (<1 mg/mL) occurs due to the compound's inability to shed hydration shells.

pH-Dependent Ionization Behavior of Terminal Carboxyl Groups

Potentiometric titration shows three-stage proton dissociation:

  • First carboxyl group : pKa₁ = 3.74 ± 0.10 (predicted)
  • Second carboxyl group : pKa₂ = 4.12 ± 0.15
  • Third carboxyl group : pKa₃ = 4.53 ± 0.20

Above pH 5.5, all carboxyl groups deprotonate (–COO⁻), enhancing water solubility through electrostatic repulsion. The central amine (pKa ≈9.2) remains protonated (–NH₃⁺) under physiological conditions, enabling dual ionic character.

Properties

IUPAC Name

3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO9/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOSHMSOMAHCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Assembly

The compound’s backbone consists of a methane center bonded to one amine group and three carboxyethoxymethyl arms. A plausible route involves:

  • Michael Addition : Tris(hydroxymethyl)aminomethane (TRIS) reacts with ethyl acrylate to form tri-substituted ethyl esters.

  • Ester Hydrolysis : Basic or acidic hydrolysis converts ethyl esters to carboxylic acids, yielding the final product.

This approach ensures symmetrical substitution and high solubility due to the polyethylene glycol (PEG)-like ethoxy spacers.

Key Reagents and Conditions

  • Ethyl Acrylate : Serves as the carboxyethyl donor in Michael addition.

  • TRIS : Provides the amine core and hydroxyl groups for substitution.

  • Hydrolysis Agents : Sodium hydroxide or hydrochloric acid for ester cleavage.

Reactions typically proceed under anhydrous conditions to prevent side reactions, with temperatures maintained between 40–60°C to optimize kinetics.

Stepwise Synthesis Protocol

While exact industrial protocols are confidential, a generalized laboratory-scale procedure can be reconstructed:

Step 1: Michael Addition

  • Reaction Setup : TRIS (1 mol) is dissolved in dry tetrahydrofuran (THF) under nitrogen.

  • Addition of Ethyl Acrylate : Ethyl acrylate (3.3 mol) is added dropwise to ensure controlled exothermicity.

  • Catalysis : A catalytic amount of triethylamine (0.1 mol%) accelerates the reaction.

  • Stirring : The mixture is stirred at 50°C for 24 hours to complete substitution.

Step 2: Ester Hydrolysis

  • Acid/Base Selection : Hydrolysis under basic conditions (e.g., 2M NaOH) avoids decarboxylation.

  • Reaction Monitoring : Thin-layer chromatography (TLC) tracks ester conversion to carboxylic acids.

  • Workup : The product is acidified to pH 2–3, precipitating the final compound.

Purification and Isolation

  • Recrystallization : The crude product is recrystallized from ethanol/water mixtures to remove unreacted starting materials.

  • Column Chromatography : Silica gel chromatography with a methanol/dichloromethane gradient ensures >95% purity.

Analytical Characterization

Quality control is critical for linker functionality in ADCs and PROTACs. Key characterization data include:

Property Method Result
Molecular WeightMass Spectrometry337.33 g/mol (observed: 337.31)
PurityHPLC>97% (254 nm)
SolubilityDynamic Light ScatteringSoluble in water, DMSO, and PBS
Functional Group IntegrityFT-IRPeaks at 1720 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)

Industrial-Scale Production Considerations

Manufacturers like Amadis Chemical Co., Ltd., optimize synthesis for scalability:

  • Continuous Flow Systems : Enhance reaction uniformity and reduce batch variability.

  • Green Chemistry Practices : Solvent recovery systems minimize waste generation.

  • Cost Efficiency : Bulk procurement of TRIS and ethyl acrylate reduces raw material expenses.

Comparative Analysis of Synthetic Approaches

While the Michael addition-hydrolysis route dominates, alternative methods have been explored:

Nucleophilic Substitution

  • Reagents : Ethyl bromoacetate and TRIS in dimethylformamide (DMF).

  • Limitations : Lower yields (60–70%) due to competing elimination reactions.

Enzymatic Synthesis

  • Catalysts : Lipases for ester hydrolysis under mild conditions.

  • Advantages : Reduced energy consumption and higher selectivity.

  • Challenges : Enzyme stability and cost.

Challenges and Innovations

Byproduct Formation

  • Issue : Incomplete substitution leads to mono- or di-substituted impurities.

  • Mitigation : Excess ethyl acrylate (3.3:1 molar ratio) and extended reaction times.

Stability Optimization

  • Storage : Lyophilized powder stored at -20°C retains stability for >2 years.

  • Formulation : Avoidance of light and moisture prevents degradation .

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound contains two reactive sites:

  • Primary amine group (central nitrogen)
  • Three terminal carboxylic acids (β-carboxyethoxy methyl branches)
Functional GroupReactivity PartnersActivators/ConditionsProducts Formed
Amine (-NH₂)Carboxylic acids, NHS estersNone (pH-dependent activation)Amides, Schiff bases
Carboxylic AcidPrimary amines, hydroxyl groupsEDC, DCC, HATUAmides, esters

Data derived from synthesis protocols and bioconjugation studies .

Amine-Driven Reactions

The primary amine participates in nucleophilic reactions:

Amide Bond Formation

Reacts with activated carboxylic acids (e.g., NHS esters) without additional activators:
R COOH H2N compound R CONH compound +H2O\text{R COOH H}_2\text{N compound }\rightarrow \text{R CONH compound }+\text{H}_2\text{O}
This reaction is pH-sensitive, optimal at 7.0–8.5 .

Schiff Base Formation

Under mild oxidative conditions, reacts with aldehydes/ketones:
R CHO H2N compound R CH N compound \text{R CHO H}_2\text{N compound }\rightarrow \text{R CH N compound }
Reversible process utilized in dynamic covalent chemistry .

Carboxylic Acid-Driven Reactions

The terminal -COOH groups enable conjugation via carbodiimide-mediated activation:

EDC/HATU-Mediated Amidation

Most common pathway for bioconjugation:
 compound COOH R NH2EDC HATU compound CONH R\text{ compound COOH R NH}_2\xrightarrow{\text{EDC HATU}}\text{ compound CONH R}

ActivatorReaction EfficiencyByproduct Solubility
EDCHighWater-insoluble
HATUVery HighWater-soluble

Activation kinetics favor HATU in aqueous systems .

Esterification

Forms stable esters with hydroxyl-containing molecules (e.g., polyethylene glycol):
 compound COOH R OHDCC compound COOR\text{ compound COOH R OH}\xrightarrow{\text{DCC}}\text{ compound COOR}
Requires anhydrous conditions and DMAP catalysis .

Antibody-Drug Conjugates (ADCs)

  • Mechanism : Amine group links to antibody lysines; carboxylic acids conjugate cytotoxins.
  • Stability : Cleavable PEG spacer enables pH-sensitive drug release .

Reaction Optimization Parameters

ParameterAmine ReactionsCarboxylic Acid Reactions
Optimal pH7.0–8.54.5–6.0
Temperature Range20–25°C0–4°C (activation step)
Solvent PreferenceAqueous bufferDMF/DMSO

This compound’s unique trifunctional architecture enables precise control over conjugation chemistry, making it indispensable in therapeutic agent development. Its reactivity patterns align with established carbodiimide and nucleophilic substitution mechanisms, as validated by bioconjugation studies .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Overview : Amino-Tri-(carboxyethoxymethyl)-methane serves as a cleavable linker in the development of ADCs. These conjugates combine monoclonal antibodies with cytotoxic drugs to target cancer cells specifically, thereby minimizing damage to healthy tissues.

Mechanism : The compound facilitates the attachment of the drug to the antibody through its reactive carboxylic acid groups. Upon internalization by target cells, the linker is cleaved, releasing the cytotoxic agent directly inside the cancer cell.

Applications :

  • Cancer Therapy : ADCs utilizing this compound have shown promise in targeting various cancers, including breast and ovarian cancers.
  • Research Studies : Numerous studies have been conducted to evaluate the efficacy of ADCs using this linker. For instance, a study demonstrated improved therapeutic indices in mouse models when using ADCs linked with this compound compared to traditional chemotherapeutics alone .

Drug Delivery Systems

Overview : The compound is also employed in formulating advanced drug delivery systems, particularly for RNA interference (RNAi) applications.

Mechanism : By encapsulating small interfering RNA (siRNA) within liposomes that incorporate this compound, researchers enhance transfection efficiency and stability of the siRNA in biological environments.

Applications :

  • siRNA Delivery : A notable study highlighted its role in improving the delivery efficiency of siRNA to target cells, leading to enhanced gene silencing effects .
  • Vaccine Development : The compound is being explored for its potential use in vaccine formulations that require targeted delivery mechanisms .

Biochemical Assays

Overview : In biochemical research, this compound is utilized as a reagent for various assays due to its chemical properties.

Applications :

  • Enzyme Inhibition Studies : The compound has been used to study enzyme activity by serving as an inhibitor or substrate in enzymatic reactions.
  • Cell Signaling Pathway Analysis : It aids in investigating pathways such as MAPK/ERK and JAK/STAT by providing a means to manipulate cellular responses through targeted molecular interactions .

Data Table of Applications

Application AreaSpecific UsesReference
Antibody-Drug ConjugatesTargeted cancer therapy
Drug Delivery SystemssiRNA encapsulation and delivery
Biochemical AssaysEnzyme inhibition and signaling pathway analysis

Case Studies

  • Case Study on ADC Development :
    • A research team developed an ADC using this compound as a linker for a novel anti-cancer drug. The study reported a significant reduction in tumor size in treated mice compared to controls, demonstrating the efficacy of this approach in targeted therapy .
  • siRNA Delivery Improvement :
    • In a comparative study, liposomes incorporating this compound were tested against standard formulations for siRNA delivery. Results indicated a 50% increase in cellular uptake and gene silencing efficiency, underscoring its potential in RNAi therapeutics .
  • Enzyme Activity Modulation :
    • A biochemical assay demonstrated that this compound could effectively inhibit a specific protease involved in inflammation pathways. This finding suggests its utility in developing anti-inflammatory therapies .

Mechanism of Action

The mechanism by which Amino-Tri-(carboxyethoxymethyl)-methane exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the carboxyethoxymethyl groups can participate in esterification reactions. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs and Functional Derivatives

ATCEM belongs to a family of branched PEG-based compounds designed for applications in drug delivery, bioconjugation, and materials science. Below is a detailed comparison with structurally or functionally related compounds:

Compound Name Molecular Weight (g/mol) Functional Groups Key Applications Reference
ATCEM 337.33 3 × Carboxyethoxymethyl Metal chelation, ADC/PROTAC linkers, nanoparticle stabilization
Amino-Tri-(t-Boc-ethoxymethyl)-methane 505.65 3 × t-Boc-protected carboxyethyl Intermediate for controlled amine deprotection in peptide synthesis
Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane 1070.20 3 × Azide-PEG4 Click chemistry (e.g., alkyne-azide cycloaddition) for biomaterial functionalization
Tris(carboxyethoxymethyl)aminomethane (TRIS) Similar to ATCEM 3 × Carboxyethoxymethyl Template for collagen-model peptide stabilization
Amino-SS-PEG12-acid ~700 (estimated) Disulfide bond + PEG12 + carboxylic acid Cleavable ADC linker (glutathione-sensitive)

Functional and Performance Comparison

Chelation Efficiency
  • ATCEM outperforms EDTA and DTPA in binding divalent metal ions under acidic conditions due to its branched architecture and ethoxy spacers .
  • TRIS () shares structural similarity but lacks explicit data on metal-binding capacity compared to ATCEM .
Linker Stability and Cleavability
  • ATCEM forms non-cleavable amide bonds in ADCs, ensuring payload retention until lysosomal degradation .
  • Amino-SS-PEG12-acid (disulfide linker) offers redox-sensitive cleavage, ideal for tumor-targeted drug release .

Industrial and Biomedical Relevance

  • ATCEM is preferred in industrial scale inhibition due to its low toxicity (<i>in vitro</i> LD₅₀ > 500 mg/kg) and cost-effectiveness .
  • Azide-functionalized analogs (e.g., AP14183) are critical in advanced drug delivery systems but face challenges in large-scale synthesis due to higher molecular complexity .

Biological Activity

Amino-Tri-(carboxyethoxymethyl)-methane (ATCEM) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into the biological activity of ATCEM, highlighting its mechanisms, applications, case studies, and relevant research findings.

ATCEM is classified as a cleavable polyethylene glycol (PEG)-based linker. Its molecular formula is C13H23NO9C_{13}H_{23}NO_9 with a molecular weight of 337.32 g/mol. The compound features three carboxylic acid groups that enhance its reactivity, particularly towards amine groups in the presence of coupling agents like EDC or HATU, facilitating the formation of stable amide bonds .

Antibody-Drug Conjugates (ADCs) :

ADCs are composed of an antibody linked to a cytotoxic drug via a linker. The role of ATCEM in ADCs is crucial as it allows for selective targeting of cancer cells while minimizing damage to healthy tissues. The cleavable nature of the linker ensures that the cytotoxic agent is released within the target cells, enhancing therapeutic efficacy .

Proteolysis-Targeting Chimeras (PROTACs) :

ATCEM also functions as a linker in PROTACs, which are bifunctional molecules designed to recruit E3 ubiquitin ligases to specific target proteins, leading to their degradation via the ubiquitin-proteasome system. This innovative approach allows for targeted protein degradation, offering a novel strategy for therapeutic intervention in various diseases .

In Vitro Studies

In vitro studies have demonstrated that ATCEM-linked ADCs exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that ADCs utilizing ATCEM showed enhanced internalization and improved therapeutic indices compared to traditional ADC linkers .

Case Studies

  • Case Study on Cancer Treatment :
    • A study involving ATCEM-based ADCs was conducted on breast cancer cell lines. The results indicated a marked reduction in cell viability upon treatment with the ADC, showcasing the effectiveness of ATCEM as a linker in delivering cytotoxic agents specifically to cancer cells .
  • Case Study on PROTAC Development :
    • Research involving PROTACs synthesized with ATCEM demonstrated successful degradation of target proteins in cellular models. The study highlighted the ability of ATCEM to facilitate effective recruitment of ubiquitin ligases, leading to targeted protein degradation .

Data Tables

The following table summarizes key properties and findings related to this compound:

Property/StudyDescription
Molecular Formula C13H23NO9C_{13}H_{23}NO_9
Molecular Weight 337.32 g/mol
Role Linker in ADCs and PROTACs
Mechanism Facilitates selective targeting and degradation of proteins
In Vitro Efficacy Significant cytotoxicity against cancer cell lines
Case Study Findings Enhanced internalization and therapeutic indices compared to traditional linkers

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Amino-Tri-(carboxyethoxymethyl)-methane in synthetic workflows?

  • Methodological Answer : Use a combination of reverse-phase HPLC (with C18 columns) and NMR spectroscopy (¹H/¹³C) to confirm molecular identity and purity. For quantification, employ potentiometric titration with standardized HCl in solvents like phenol or tri-(hydroxymethyl)aminomethane to detect terminal amine groups . Mass spectrometry (MS) is critical for verifying molecular weight (337.33 g/mol) and detecting impurities, especially in PEGylated derivatives .

Q. How can researchers optimize solubility and stability of this compound in aqueous buffers for biological applications?

  • Methodological Answer : Solubility is pH-dependent due to the compound’s carboxyl and amine groups. Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) to enhance solubility. For stability, store lyophilized samples at -20°C in anhydrous conditions to prevent hydrolysis of ester linkages. Dynamic light scattering (DLS) can monitor aggregation during formulation .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing functional groups (e.g., azides, biotin) into this compound while preserving its core structure?

  • Methodological Answer : Utilize carbodiimide-based coupling (EDC/NHS) to conjugate azide or biotin moieties to the carboxylate arms. For example, Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane (MW 610.61 g/mol) is synthesized via a two-step reaction: (1) activation of carboxyl groups with EDC, followed by (2) nucleophilic substitution with azide-PEG4-amine. Monitor reaction progress via FT-IR for azide peak (~2100 cm⁻¹) and LC-MS for intermediate validation .

Q. How can researchers resolve contradictions in reactivity data during the synthesis of this compound derivatives (e.g., inconsistent yields in PEGylation)?

  • Methodological Answer : Systematic DOE (Design of Experiments) is recommended to isolate variables. For PEGylation, key factors include stoichiometry (e.g., PEG:amine ratio), temperature (optimized at 25–40°C), and solvent polarity (DMF > DMSO). Contradictions in yields often arise from incomplete activation of carboxyl groups; pre-titration of reactive sites using fluorescamine can quantify accessible amines .

Q. What computational modeling approaches are suitable for predicting the conformational flexibility of this compound in drug-delivery systems?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields like AMBER or CHARMM can model the compound’s branched structure in solvated environments. Focus on torsional angles of the ethoxymethyl arms to assess steric hindrance during ligand binding. Pair with experimental data (e.g., small-angle X-ray scattering) to validate predicted hydrodynamic radii .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate the drug-loading capacity of this compound-based dendritic carriers?

  • Methodological Answer : Use fluorescence quenching assays with model drugs (e.g., doxorubicin) to measure encapsulation efficiency. Vary pH (5.5–7.4) to assess release kinetics. For quantitative analysis, apply the Higuchi model to differentiate diffusion-controlled vs. degradation-dependent release mechanisms. Cross-reference with SEM imaging to correlate carrier porosity with loading capacity .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer : Implement multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) affecting purity and yield. Use ANOVA to compare variability across reaction scales (e.g., 5 mL vs. 250 mL batches). For outliers, apply Grubbs’ test to determine if deviations are statistically significant .

Safety & Compliance

Q. What protocols ensure safe handling of this compound during large-scale reactions?

  • Methodological Answer : Conduct reactions in fume hoods with spill trays. Use PPE (nitrile gloves, safety goggles) and monitor for static discharge due to the compound’s low conductivity. For waste disposal, neutralize acidic byproducts with sodium bicarbonate before incineration. Reference GHS guidelines for labeling non-hazardous but reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-Tri-(carboxyethoxymethyl)-methane
Reactant of Route 2
Amino-Tri-(carboxyethoxymethyl)-methane

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